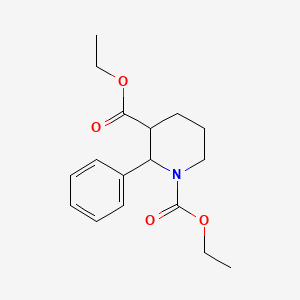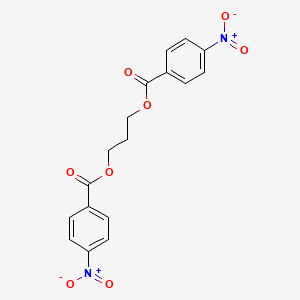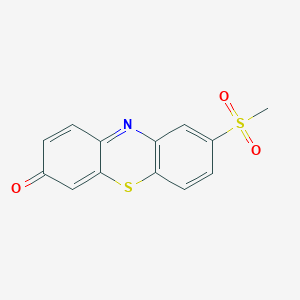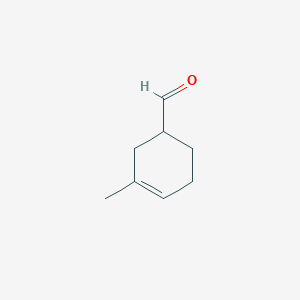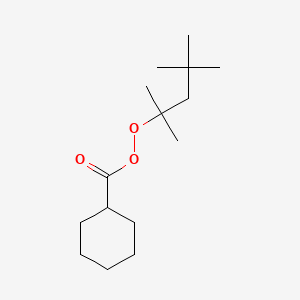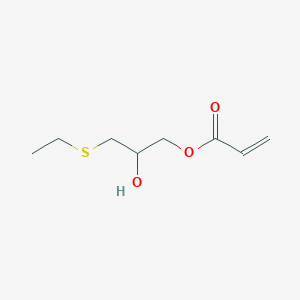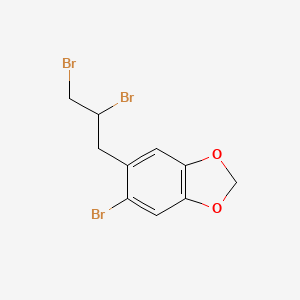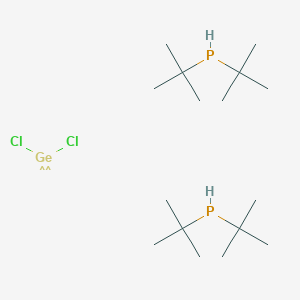
Di-tert-butylphosphane--dichloro-lambda~2~-germane (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of both phosphorus and germanium atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) typically involves the reaction of di-tert-butylphosphine with germanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2PH+GeCl4→(C4H9)2PGeCl2+2HCl
Industrial Production Methods
In an industrial setting, the production of Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) may involve large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing the production of by-products.
化学反应分析
Types of Reactions
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl or aryl lithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organogermanium compounds.
科学研究应用
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal centers and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus and organogermanium compounds.
作用机制
The mechanism by which Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) exerts its effects involves its interaction with molecular targets such as metal centers in catalytic systems. The phosphorus and germanium atoms in the compound can coordinate with metals, influencing the reactivity and selectivity of the catalytic processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
相似化合物的比较
Similar Compounds
Di-tert-butylchlorophosphine: This compound is similar in structure but lacks the germanium atom. It is used as a ligand in various catalytic reactions.
Tri-tert-butylphosphine: Another related compound, which has three tert-butyl groups attached to the phosphorus atom. It is also used in catalysis and coordination chemistry.
Uniqueness
Di-tert-butylphosphane–dichloro-lambda~2~-germane (2/1) is unique due to the presence of both phosphorus and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only phosphorus or germanium.
属性
CAS 编号 |
54677-63-3 |
|---|---|
分子式 |
C16H38Cl2GeP2 |
分子量 |
436.0 g/mol |
InChI |
InChI=1S/2C8H19P.Cl2Ge/c2*1-7(2,3)9-8(4,5)6;1-3-2/h2*9H,1-6H3; |
InChI 键 |
PGGUQOCBLFRAQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.Cl[Ge]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
